4-Diphenylacetoxy-1,1-dimethylpiperidinium

描述

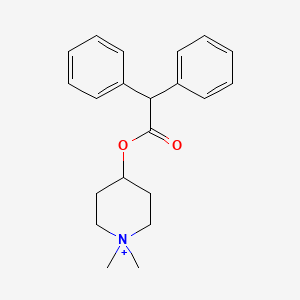

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJRTXSYDAFGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1952-15-4 (iodide) | |

| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70231086 | |

| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81405-11-0 | |

| Record name | 4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81405-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diphenylacetoxy-1,1-dimethylpiperidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2C393VHB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Modifications of 4 Diphenylacetoxy 1,1 Dimethylpiperidinium

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For 4-Diphenylacetoxy-1,1-dimethylpiperidinium, this process reveals a synthetic route originating from simpler, commercially available precursors. The primary disconnection occurs at the ester linkage and the quaternary ammonium (B1175870) center.

The main precursors identified through this analysis are:

A piperidine-based alcohol: This is typically a 1-methyl-4-hydroxypiperidine or a related derivative. This component forms the backbone of the piperidinium (B107235) ring.

Diphenylacetic acid or its activated form: Benzilic acid is a common precursor for the diphenylacetoxy moiety. nih.govgoogle.com For the esterification reaction to proceed efficiently, diphenylacetic acid is often converted into a more reactive derivative, such as an acyl chloride or used with a coupling agent.

A methylating agent: To form the quaternary ammonium salt, a methylating agent like methyl bromide is required to add a second methyl group to the nitrogen atom of the piperidine (B6355638) ring. google.commedihealthpedia.com

The general retrosynthetic scheme can be visualized as follows:

Target Molecule: this compound Bromide

↑ (Quaternization)

Intermediate: 4-Diphenylacetoxy-1-methylpiperidine

↑ (Esterification)

Precursors: 1-Methyl-4-hydroxypiperidine + Diphenylacetic acid

This analytical approach allows for the logical planning of the forward synthesis, ensuring that each step is designed for optimal yield and purity.

Established Synthetic Pathways for this compound Derivatives

The synthesis of this compound, often known by its common name Mepenzolate bromide, generally follows a two-step process based on the retrosynthetic analysis.

The first key step is the esterification of a piperidine alcohol with benzilic acid. nih.gov One established method involves the reaction of 1-methyl-3-chloropiperidine with benzilic acid to form the ester. medihealthpedia.com An alternative and frequently used approach is the condensation of benzilic acid with a hydroxy-piperidine derivative, such as 1-methyl-3-hydroxypiperidine. google.com This reaction is often facilitated by a condensing agent to improve the yield.

The second step is the quaternization of the resulting tertiary amine. The ester intermediate is treated with a methylating agent, most commonly methyl bromide, to yield the final quaternary ammonium salt, Mepenzolate bromide. google.commedihealthpedia.com

A detailed synthetic pathway is described in a study focusing on the enantiomers of Mepenzolate bromide, where benzilic acid is condensed with the respective (R)- or (S)-alcohol, followed by quaternization of the tertiary amine. nih.govresearchgate.net This highlights that the core synthetic strategy can be adapted to produce stereospecific derivatives.

Methodologies for the Introduction of the Quaternary Ammonium Moiety

The formation of the quaternary ammonium group is a crucial step that significantly influences the compound's properties. This transformation is typically achieved through an SN2 reaction, where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking an alkyl halide.

For the synthesis of this compound, the precursor is a tertiary amine, specifically a 1-methylpiperidine (B42303) derivative. The quaternization is most commonly accomplished by reacting this tertiary amine with a methyl halide, such as methyl iodide or methyl bromide. medihealthpedia.comnih.gov

The reaction conditions for quaternization can influence the reaction rate and yield. Factors such as the solvent and temperature play a significant role. For instance, quaternization reactions of N-alkylpiperidines have been studied in various solvents like acetonitrile (B52724), acetone, benzene, and methanol. researchgate.net The choice of solvent can affect the reaction's stereochemistry, particularly whether the alkyl group adds to the axial or equatorial position of the nitrogen. researchgate.net

The following table summarizes common methylating agents used in the quaternization of piperidine derivatives:

| Methylating Agent | Formula | Typical Application |

| Methyl Bromide | CH₃Br | Used in the synthesis of Mepenzolate bromide. google.commedihealthpedia.com |

| Methyl Iodide | CH₃I | A common reagent for creating N-methyl quaternized derivatives of poly(4-vinylpyridine). nih.gov |

Design and Synthesis Strategies for Analogues and Homologues

The design and synthesis of analogues and homologues of this compound are driven by the search for compounds with improved or more specific biological activities. These modifications can be categorized as follows:

Modification of the Ester Group: The diphenylacetoxy moiety can be replaced with other acyl groups to investigate the impact on activity.

Alteration of the Piperidine Ring: Substituents can be introduced on the piperidine ring to explore steric and electronic effects.

Variation of the N-Substituents: The methyl groups on the quaternary nitrogen can be replaced with other alkyl or functionalized groups. For example, hybrid compounds have been synthesized based on Mepenzolate and other muscarinic antagonists like glycopyrronium (B1196793) bromide and aclidinium (B1254267) bromide to create derivatives with potentially longer-lasting activity. researchgate.net

A study on diarylidene-N-methyl-4-piperidone derivatives explored how different substituents on the aryl rings influence their anti-inflammatory properties, demonstrating a common strategy in analogue design. nih.gov

The following table presents examples of structural modifications and their rationale:

| Structural Modification | Example of Derivative | Rationale for Synthesis |

| Hybrid with other antagonists | Hybrids with glycopyrronium or aclidinium bromide structures | To obtain derivatives with longer-lasting bronchodilatory activity. researchgate.net |

| Substitution on aryl rings | Diaryl-N-methyl-4-piperidone derivatives | To investigate the effect of electron-donating or -withdrawing groups on antioxidant and anti-inflammatory activities. nih.gov |

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. This compound possesses a chiral center at the carbon of the diphenylacetoxy group, meaning it can exist as two enantiomers, (R)- and (S)-forms. nih.gov

The synthesis of enantiomerically pure forms of Mepenzolate bromide has been achieved by using chiral precursors, specifically (R)- or (S)-3-hydroxy-1-methylpiperidine, in the esterification step. nih.govgoogle.com This allows for the investigation of the biological activities of each individual enantiomer.

Research has shown that the stereochemistry of Mepenzolate bromide significantly impacts its biological function. In one study, computational simulations predicted that the (R)-enantiomer has a higher affinity for the muscarinic M3 receptor than the (S)-enantiomer, a finding that was confirmed by in vitro binding assays. nih.gov Furthermore, the in vivo bronchodilatory activity of (R)-Mepenzolate was found to be superior to that of the (S)-form, although their anti-inflammatory activities were comparable. nih.govresearchgate.net These findings underscore the importance of stereochemical control in the synthesis of pharmacologically active piperidinium derivatives.

The quaternization step itself can also have stereochemical implications, especially in conformationally restricted piperidine rings. The approach of the incoming alkyl group (axial vs. equatorial) can be influenced by the existing substituents on the ring and the reaction conditions. researchgate.net

Molecular and Cellular Pharmacology of 4 Diphenylacetoxy 1,1 Dimethylpiperidinium

Muscarinic Receptor Subtype Selectivity and Binding Affinity Profiling

4-Diphenylacetoxy-1,1-dimethylpiperidinium exhibits a distinct profile of binding affinity across the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). This selectivity is crucial for its pharmacological effects and research applications.

This compound is most prominently characterized as a potent and selective antagonist of the M3 muscarinic receptor. guidechem.comnih.gov Research indicates that the structural requirements for high-affinity binding to M3 receptors are more stringent compared to those for M1, M2, and M4 receptors. nih.gov

In studies using radioligand binding assays, [3H]4-DAMP has been instrumental in characterizing M3 receptor populations. In membranes from longitudinal smooth muscle of the ileum, [3H]4-DAMP identified two distinct binding sites. nih.gov Approximately 17% of the sites demonstrated high affinity for the radioligand, with a dissociation constant (Kd) of 0.39 nM, and were confirmed to have the pharmacological characteristics of the M3 receptor. nih.gov The remaining sites showed a lower affinity, with a Kd value of 4.43 nM. nih.gov Similarly, in primary cultures of rat cerebellar granule cells, 4-DAMP displayed a high binding affinity for the M3 receptor subtype, with an inhibition constant (Ki) of 2.4 nM. nih.gov Further studies using Chinese hamster ovary (CHO) cells transfected with the M3 receptor also showed that [3H]4-DAMP binds with subnanomolar affinity. nih.gov Functionally, the M3 antagonist properties of 4-DAMP have been demonstrated by its ability to inhibit certain cellular processes mediated by M3 receptor activation. nih.gov

| Tissue/Cell Type | Binding Parameter | Value | Reference |

|---|---|---|---|

| Longitudinal Ileal Smooth Muscle | Kd (High Affinity Site) | 0.39 nM | nih.gov |

| Longitudinal Ileal Smooth Muscle | Kd (Low Affinity Site) | 4.43 nM | nih.gov |

| Rat Cerebellar Granule Cells | Ki | 2.4 nM | nih.gov |

| M3-transfected CHO cells | Affinity | Subnanomolar | nih.gov |

The interaction of this compound with the M5 muscarinic receptor has also been investigated. Binding assays utilizing CHO cells stably transfected with the M5 receptor gene revealed that [3H]4-DAMP binds with subnanomolar affinity. nih.gov The Rat Genome Database also lists this compound as an inhibitor of the M5 receptor. mcw.edu

While showing the highest affinity for the M3 subtype, this compound also interacts with M1, M2, and M4 receptors.

M1 Receptor: Studies have shown that 4-DAMP binds to M1 receptors in human neuroblastoma NB-OK1 cells. nih.gov In CHO cells transfected with the M1 receptor, [3H]4-DAMP was found to bind with subnanomolar affinity. nih.gov

M2 Receptor: 4-DAMP demonstrates binding to M2 receptors located in the rat heart. nih.gov In the longitudinal ileum, the low-affinity binding site for [3H]4-DAMP has been characterized as the M2 subtype. nih.gov Conversely, studies on rat cerebellar granule cells indicated a low affinity for M2 receptors, where the M2-selective antagonist AF-DX 116 had a Ki of 600 nM. nih.gov The Rat Genome Database also notes that this compound can inhibit the binding of other ligands to the M2 receptor. mcw.edu

M4 Receptor: Research has identified binding of 4-DAMP to putative M4 receptor subtypes in the rat striatum. nih.gov Additionally, [3H]4-DAMP binds with subnanomolar affinity to M4 receptors in transfected CHO cells. nih.gov In functional studies on guinea-pig gastric smooth muscle cells, 4-DAMP inhibited carbachol-activated ion channels with a half-maximal inhibitory concentration (IC50) of 1.1 nM, suggesting a potential role for the M4 subtype in this response. nih.gov

| Receptor Subtype | Tissue/Cell Type | Finding | Reference |

|---|---|---|---|

| M1 | Human neuroblastoma NB-OK1 cells | Binding confirmed | nih.gov |

| M1 | M1-transfected CHO cells | Subnanomolar binding affinity | nih.gov |

| M2 | Rat Heart | Binding confirmed | nih.gov |

| M2 | Longitudinal Ileal Smooth Muscle | Characterized as a low-affinity binding site | nih.gov |

| M4 | Rat Striatum | Binding to putative M4 subtype confirmed | nih.gov |

| M4 | M4-transfected CHO cells | Subnanomolar binding affinity | nih.gov |

| M4 | Guinea-pig gastric smooth muscle | IC50 of 1.1 nM for inhibition of carbachol-activated channels | nih.gov |

Ligand-Receptor Binding Kinetics and Dissociation Dynamics

The kinetics of the interaction between this compound and muscarinic receptors reveal complex binding dynamics. Saturation binding studies in ileal smooth muscle using [3H]4-DAMP identified both a high-affinity (Kd = 0.39 nM) and a low-affinity (Kd = 4.43 nM) state of the receptor population. nih.gov Furthermore, at concentrations exceeding 1 µM, 4-DAMP and its analogues have been shown to decrease the dissociation rate of [3H]-N-methyl scopolamine (B1681570) from cardiac muscarinic receptors. nih.gov This suggests an allosteric mechanism of action, where the binding of 4-DAMP to one site on the receptor can influence the binding of other ligands at a different site. nih.gov

G-Protein Coupling and Signal Transduction Pathway Modulation

Muscarinic receptors are G-protein coupled receptors that initiate intracellular signaling cascades upon activation. This compound, as an antagonist, blocks these pathways.

The M3 muscarinic receptor is primarily coupled to Gq/11 G-proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). In primary cultures of rat cerebellar granule cells, the M3 receptor is linked to phosphoinositide hydrolysis, and 4-DAMP potently inhibits this response with a Ki of 2.4 nM. nih.gov Stimulation of the M3 receptor in these cells leads to a rapid and temporary increase in the second messenger IP3. nih.gov

Further research has elucidated the downstream effects of this pathway. The signal transduction cascade initiated by M3 receptor activation involves the sequential activation of Gαq, PLC-β1, protein kinase C (PKC), the ERK1/2 MAP kinase pathway, and ultimately cytosolic phospholipase A2 (cPLA2). nih.gov As a potent M3 antagonist, 4-DAMP effectively inhibits this cascade. Studies have shown that 4-DAMP can inhibit cPLA2 activity by 35% to 41%, an effect comparable to that of U-73122, a direct inhibitor of phosphoinositide hydrolysis. nih.gov

| Cell Type | Effect | Measurement | Reference |

|---|---|---|---|

| Rat Cerebellar Granule Cells | Inhibition of phosphoinositide hydrolysis | Ki: 2.4 nM | nih.gov |

| Gastric Smooth Muscle Cells | Inhibition of cPLA2 activity via M3 antagonism | 35% - 41% inhibition | nih.gov |

Effects on Intracellular Calcium Mobilization and Signaling

The action of this compound is intrinsically linked to its function as a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. M3 receptors are G-protein coupled receptors that, upon activation by an agonist like acetylcholine or carbachol (B1668302), primarily couple to the Gq/11 family of G proteins. This coupling initiates a signaling cascade that leads to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

The primary role of IP3 is to bind to and open IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER). This action results in the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i). This elevation in [Ca2+]i is a critical signal that triggers a wide array of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of enzyme activity.

As a competitive antagonist at the M3 receptor, this compound blocks the binding of acetylcholine and other muscarinic agonists. By doing so, it prevents the activation of the Gq/PLC signaling pathway. Consequently, the production of IP3 is inhibited, and the subsequent release of calcium from intracellular stores is attenuated.

Research in isolated rabbit gastric parietal cells has demonstrated that muscarinic agonist-induced increases in [Ca2+]i are inhibited by a range of muscarinic antagonists, with this compound showing high potency, consistent with its M3 receptor affinity. nih.gov This inhibition of the calcium signal underscores the compound's mechanism of action in tissues where M3 receptor activation is the primary driver of calcium-dependent processes.

Modulation of Ion Channel Activity (e.g., Potassium Channels)

The primary mechanism of action of this compound is its antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype. Its direct interaction with and modulation of ion channels, such as potassium channels, is not its principal pharmacological characteristic, and there is limited direct evidence from studies specifically investigating such interactions.

However, its effects on muscarinic receptors can indirectly influence the activity of certain ion channels. Muscarinic receptor activation is known to modulate various ion channels, including several types of potassium channels, which are crucial in setting the resting membrane potential and regulating cellular excitability. For instance, the M-current, a low-threshold, non-inactivating potassium current mediated by KCNQ (Kv7) family potassium channels, is characteristically inhibited by muscarinic agonists. This inhibition leads to membrane depolarization and increased excitability in neurons and some other cell types. By antagonizing the muscarinic receptors that mediate this effect, this compound would be expected to prevent the agonist-induced inhibition of M-current, thereby opposing the depolarizing and excitatory effects of muscarinic stimulation.

Influence on Nuclear Factor Kappa B (NF-κB) Activation

Recent studies have elucidated a role for muscarinic M3 receptor activation in inflammatory signaling pathways, including the activation of Nuclear Factor Kappa B (NF-κB). NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

In recombinant U2OS cells stably expressing the M3 muscarinic acetylcholine receptor, stimulation with the agonist carbachol has been shown to increase the expression of the pro-inflammatory cytokine Interleukin-8 (IL-8). nih.gov This effect was found to be mediated through the activation of NF-κB. nih.gov

Crucially, the M3 receptor-mediated increase in IL-8 expression and NF-κB activation was effectively antagonized by this compound. nih.gov The inhibitory effect of this compound on this pathway highlights its potential to modulate inflammatory responses in tissues where M3 receptors are involved in such signaling. The signaling axis appears to involve Protein Kinase C (PKC), as a PKC inhibitor also attenuated the M3-mediated NF-κB activation and IL-8 expression. nih.gov

These findings suggest that beyond its classical effects on smooth muscle and glands, this compound can influence inflammatory processes by interfering with the M3 receptor/PKC/NF-κB signaling cascade.

Cellular and Tissue-Level Pharmacological Responses

Antagonism of Agonist-Induced Smooth Muscle Contraction (e.g., ileum, trachea, gallbladder, urinary bladder)

This compound is a potent antagonist of muscarinic agonist-induced contractions in a variety of smooth muscle tissues. This effect is primarily mediated through its high-affinity blockade of M3 muscarinic receptors, which are the principal subtype responsible for smooth muscle contraction in these organs.

Ileum: In the guinea-pig ileum, this compound effectively antagonizes contractions induced by muscarinic agonists such as carbachol. nih.gov Studies have shown that it acts as a competitive antagonist at the M3 receptors in this tissue. The antagonism by this compound can depress the maximum response to certain partial agonists, providing evidence for the crucial role of M3 receptors in mediating the contractile response. nih.gov

Trachea: In guinea-pig tracheal smooth muscle, acetylcholine-induced contractions are mediated by muscarinic receptors. This compound has been shown to antagonize these contractions. researchgate.net The potency of this compound in the trachea is consistent with its affinity for M3 receptors, which are the dominant subtype mediating bronchoconstriction. In murine tracheal preparations, this compound (at 3 nM) has been shown to reduce carbachol-evoked contractions.

Gallbladder: While direct studies on the effect of this compound on agonist-induced gallbladder contraction are limited, the principles of muscarinic receptor pharmacology suggest a likely inhibitory role. Gallbladder smooth muscle contraction is stimulated by acetylcholine acting on muscarinic receptors. Given the presence of M3 receptors in the gallbladder and their established role in smooth muscle contraction, it is expected that this compound would antagonize agonist-induced contractions in this tissue.

Urinary Bladder: The detrusor muscle of the urinary bladder contracts in response to muscarinic agonists, an action primarily mediated by M3 receptors. This compound has been shown to have low affinity for the M2 receptors that are also present, but potently antagonizes M3-mediated contractions. In studies on human bladder tissue, this compound has demonstrated its ability to inhibit carbachol-induced contractions.

| Tissue | Agonist | Effect of this compound | Receptor Subtype Implicated | Reference |

|---|---|---|---|---|

| Guinea-pig Ileum | Carbachol, McN-A343 | Competitive antagonism, depression of maximal response to partial agonists | M3 | nih.gov |

| Guinea-pig Trachea | Acetylcholine | Antagonism of contraction | M3 | researchgate.net |

| Murine Trachea | Carbachol | Reduction of contraction | M3 | |

| Human Urinary Bladder | Carbachol | Inhibition of contraction | M3 |

Modulation of Ciliary Beat Frequency in Respiratory Tissues

The mucociliary escalator is a primary defense mechanism of the respiratory tract, and its function is critically dependent on the coordinated beating of cilia on the surface of airway epithelial cells. Ciliary beat frequency (CBF) is a key determinant of the efficiency of mucociliary clearance.

Muscarinic receptors, particularly the M3 subtype, are known to be involved in the regulation of CBF. Pharmacological studies in sheep have indicated that acetylcholine-induced increases in CBF are mediated by M3 receptors.

In a murine tracheal organ culture model, treatment with this compound was found to significantly increase cilia-driven flow. Further analysis of ciliary beating revealed that this was due to a significant increase in CBF compared to control conditions. This finding suggests that antagonism of M3 receptors by this compound can lead to an enhancement of ciliary function in the airway epithelium.

| Tissue Model | Effect of this compound | Parameter Measured | Reference |

|---|---|---|---|

| Murine Tracheal Organ Culture | Significant Increase | Cilia-driven flow and Ciliary Beat Frequency (CBF) |

Effects on Neuronal Excitability and Synaptic Potentials (e.g., hippocampal pyramidal cells, sympathetic ganglia)

The influence of this compound on neuronal excitability and synaptic transmission is dictated by its antagonist activity at muscarinic receptors, which are widely distributed throughout the central and peripheral nervous systems.

Hippocampal Pyramidal Cells: Acetylcholine is a key neuromodulator in the hippocampus, influencing learning and memory by modulating the excitability of pyramidal neurons. These effects are mediated by various muscarinic receptor subtypes. While direct studies using this compound on hippocampal pyramidal cells are not extensively documented, the known distribution of muscarinic receptors allows for informed predictions. M1 receptors are known to mediate excitatory effects in these neurons. As this compound has a high affinity for M3 receptors and a notable, though lower, affinity for M1 receptors, it would be expected to antagonize the excitatory effects of muscarinic agonists on hippocampal pyramidal cells.

Receptor Regulation in Specific Organ Systems (e.g., pulmonary, gastrointestinal)

The physiological effects of this compound, a potent and selective muscarinic M3 receptor antagonist, are best understood by examining its influence on receptor regulation within specific organ systems. nih.govabcam.com The compound's high affinity for the M3 receptor subtype allows it to modulate cholinergic signaling pathways that govern a wide range of functions, particularly in the pulmonary and gastrointestinal tracts. nih.govjst.go.jp

Pulmonary System

In the pulmonary system, acetylcholine released from parasympathetic nerves plays a critical role in regulating airway smooth muscle tone and mucus secretion, primarily through actions on muscarinic receptors. nih.govdrugbank.com All five muscarinic receptor subtypes (M1-M5) are expressed in the lungs, but the M1, M2, and M3 subtypes are the most functionally significant. nih.gov

M1 Receptors: These receptors are located in parasympathetic ganglia and facilitate neurotransmission. researchgate.net

M2 Receptors: Found on the prejunctional membrane of postganglionic cholinergic nerves, M2 receptors function as autoreceptors. atsjournals.orgatsjournals.org Their stimulation inhibits further acetylcholine release, acting as a negative feedback mechanism to prevent excessive bronchoconstriction. atsjournals.orgatsjournals.org

M3 Receptors: Located directly on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion upon acetylcholine binding. nih.govresearchgate.net

This compound exerts its regulatory function by competitively antagonizing the M3 receptors. Research on human lung membranes using M3-selective antagonists like this compound has confirmed the presence of M3 receptors, which are crucial in mediating the contractile response of airway smooth muscle. nih.gov By blocking these receptors, the compound inhibits acetylcholine-induced bronchoconstriction and mucus production, key components of cholinergic airway regulation. nih.govdrugbank.com

Table 1: Muscarinic Receptor Subtype Function in the Pulmonary System

| Receptor Subtype | Location | Primary Function |

|---|---|---|

| M1 | Parasympathetic ganglia | Facilitates neurotransmission researchgate.net |

| M2 | Cholinergic nerve endings (prejunctional) | Inhibits acetylcholine release (autoreceptor) atsjournals.orgatsjournals.org |

| M3 | Airway smooth muscle, Submucosal glands | Mediates bronchoconstriction and mucus secretion nih.govresearchgate.net |

Gastrointestinal System

The gastrointestinal (GI) tract is another system where muscarinic receptor regulation is vital for normal function, controlling motility, secretions, and other processes. mdpi.comnih.gov While all five muscarinic receptor subtypes can be found in gut tissues, the M2 and M3 subtypes are the most functionally important and preferentially expressed in GI smooth muscle. nih.govresearchgate.net The ratio of M2 to M3 receptors can be as high as 3:1 or 4:1 in human intestinal smooth muscle. jst.go.jpnih.gov

Despite the numerical predominance of M2 receptors, extensive research indicates that M3 receptors are primarily responsible for mediating the direct contraction of intestinal smooth muscle. jst.go.jpnih.gov The M3 subtype acts via the Gq protein to activate phospholipase C, leading to an increase in intracellular calcium and subsequent muscle contraction. jst.go.jpresearchgate.net The M2 receptors, coupled to Gi proteins, indirectly contribute by inhibiting adenylate cyclase, which reverses smooth muscle relaxation induced by agents that increase cAMP. jst.go.jpresearchgate.netnih.gov

Studies using selective antagonists have been instrumental in delineating these roles. In functional studies on dispersed guinea-pig ileum smooth muscle cells, this compound competitively antagonized acetylcholine-induced contractions, confirming that M3 receptors are the primary sites mediating this effect. nih.gov This selectivity allows the compound to regulate GI motility by specifically targeting the contractile M3 receptors on smooth muscle cells. jst.go.jpnih.gov Furthermore, M1 and M2 receptors have been shown to regulate the secretion of glucagon-like peptide 1 (GLP-1) from human L cells, a process that was unaffected by the M3-selective antagonist this compound. oup.com

Table 2: Muscarinic Receptor Subtype Function in the Gastrointestinal System

| Receptor Subtype | Location | Primary Function |

|---|---|---|

| M1 | Enteric neurons, L cells | Regulation of secretion (e.g., GLP-1) mdpi.comoup.com |

| M2 | Smooth muscle cells, Enteric neurons | Inhibition of smooth muscle relaxation; Inhibition of acetylcholine release jst.go.jpresearchgate.net |

| M3 | Smooth muscle cells, Secretory glands, Goblet cells | Mediates smooth muscle contraction; Regulation of gastric and intestinal secretion jst.go.jpmdpi.commdpi.com |

| M4 | Stomach, Duodenum, Small intestine | Regulation of gastric acid secretion mdpi.com |

The high affinity and selectivity of this compound for the M3 receptor subtype make it a critical tool in pharmacological research to isolate and study M3-mediated functions. abcam.com Its binding profile highlights its potency at the M3 receptor compared to other muscarinic subtypes. abcam.com

Table 3: Binding Affinities (Ki) of this compound for Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 0.57 abcam.com |

| M2 | 7.3 abcam.com |

| M3 | 0.37 abcam.com |

| M4 | 0.72 abcam.com |

| M5 | 0.55 abcam.com |

This table displays the inhibitor constant (Ki), where a lower value indicates higher binding affinity.

Structure Activity Relationship Sar Studies of 4 Diphenylacetoxy 1,1 Dimethylpiperidinium Analogues

Identification of Pharmacophoric Requirements for Muscarinic Receptor Binding

The binding of 4-DAMP analogues to muscarinic receptors is dictated by a set of key chemical features, collectively known as a pharmacophore. These essential elements include a cationic center, a hydrogen bond acceptor, and hydrophobic regions, all arranged in a specific three-dimensional orientation.

A pivotal study comparing the binding properties of nine 4-DAMP analogues across M1, M2, M3, and the putative M4 receptor subtypes revealed that the requirements for high-affinity binding vary among these subtypes. nih.gov The M3 receptor, in particular, demonstrated more stringent structural demands for high-affinity binding compared to the M1, M2, or M4 subtypes. nih.gov This suggests that while the basic pharmacophoric elements are conserved, subtle differences in the topographies of the binding sites of different receptor subtypes can be exploited to achieve selectivity.

The core pharmacophoric elements for high-affinity muscarinic receptor binding in 4-DAMP analogues are generally understood to be:

A Quaternary Ammonium (B1175870) Group: The positively charged nitrogen atom in the piperidine (B6355638) ring is crucial for the initial electrostatic interaction with a conserved aspartate residue in the transmembrane domain of the muscarinic receptors.

An Ester Linkage: The ester moiety, specifically the carbonyl group, is believed to act as a hydrogen bond acceptor, forming a key interaction with a tyrosine or threonine residue in the receptor's binding pocket.

Two Phenyl Rings: The diphenylacetoxy group provides bulky, hydrophobic regions that engage in van der Waals and hydrophobic interactions with non-polar amino acid residues within the binding site. The spatial arrangement of these rings is critical for optimal receptor fit.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Muscarinic Affinity and Selectivity

While specific quantitative structure-activity relationship (QSAR) or comparative molecular field analysis (CoMFA) studies exclusively focused on 4-Diphenylacetoxy-1,1-dimethylpiperidinium analogues are not extensively reported in the reviewed literature, the principles of these computational methods are highly relevant to understanding the SAR of this compound class.

QSAR modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For muscarinic antagonists, these models typically incorporate various physicochemical descriptors, such as:

Hydrophobicity: The lipophilicity of the molecule, often quantified as logP, can significantly influence its ability to access the binding site and engage in hydrophobic interactions.

Electronic Properties: Descriptors such as atomic charges and dipole moments can quantify the electrostatic interactions between the ligand and the receptor.

Steric Parameters: Molecular weight, volume, and shape indices are used to model the influence of the ligand's size and bulk on its fit within the binding pocket.

3D-QSAR approaches like CoMFA go a step further by creating a three-dimensional grid around an aligned set of molecules. The steric and electrostatic fields of each molecule are calculated at the grid points, and these values are then correlated with biological activity using partial least squares (PLS) regression. The resulting models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thereby guiding the design of more potent and selective analogues.

Although a dedicated CoMFA study on 4-DAMP analogues is not available, such an approach would likely highlight the importance of the steric bulk of the diphenylmethyl group and the electrostatic potential around the quaternary nitrogen and the ester carbonyl for high-affinity binding and subtype selectivity.

Conformational Analysis and Ligand-Receptor Docking Studies

The three-dimensional conformation of 4-DAMP is a critical determinant of its binding affinity to muscarinic receptors. Molecular mechanics calculations have revealed that 4-DAMP can exist in two global minimum energy conformations. These conformations primarily differ in the relative positioning of the piperidine ring with respect to the two phenyl rings.

Docking simulations of 4-DAMP into the M3 muscarinic receptor have shown that the ligand occupies the orthosteric binding site, which is the same site where the endogenous agonist, acetylcholine (B1216132), binds. This competitive binding mechanism is consistent with its function as a muscarinic antagonist.

Molecular dynamics simulations, which provide insights into the dynamic behavior of the ligand-receptor complex over time, have further elucidated the stability of the docked pose. These simulations can reveal key intermolecular interactions, such as:

Ionic Interaction: The positively charged dimethylpiperidinium group forms a strong ionic bond with the negatively charged carboxylate side chain of a conserved aspartic acid residue (Asp147 in the M3 receptor) in transmembrane helix 3 (TM3).

Hydrogen Bonding: The carbonyl oxygen of the ester group is predicted to form a hydrogen bond with the hydroxyl group of a conserved tyrosine residue (Tyr506 in the M3 receptor) in TM6.

Hydrophobic Interactions: The two phenyl rings are nestled in a hydrophobic pocket formed by aromatic and aliphatic amino acid residues from several transmembrane helices, including tryptophan, tyrosine, and phenylalanine.

These detailed interaction patterns provide a structural basis for the high-affinity binding of 4-DAMP and offer a framework for designing analogues with modified binding properties.

Role of Specific Functional Groups in Receptor Subtype Discrimination

The ability of 4-DAMP analogues to discriminate between different muscarinic receptor subtypes is largely dependent on the nature and position of their functional groups. Even subtle modifications to the core 4-DAMP scaffold can lead to significant changes in subtype selectivity.

One illustrative example is the introduction of a methyl group at the alpha-position of the diphenylacetoxy moiety. This modification has been shown to increase the affinity of the analogue for the M2 receptor, an effect attributed to favorable van der Waals interactions within the M2 binding pocket. nih.gov This highlights how small steric changes can be exploited to enhance binding to a specific receptor subtype.

Another informative analogue is 4-DAMP mustard, a 2-chloroethylamine derivative of 4-DAMP. This compound forms a reactive aziridinium (B1262131) ion that can bind covalently to the receptor. Studies with 4-DAMP mustard have revealed that the affinity of its aziridinium ion is approximately 11-fold greater for the M1, M3, M4, and M5 subtypes compared to the M2 subtype. nih.gov This demonstrates that modifications to the N-substituents on the piperidine ring can significantly impact subtype selectivity, in this case, discriminating against the M2 receptor.

The differential affinities of 4-DAMP and its analogues have also been instrumental in revealing the heterogeneity within what was once considered a single receptor subtype. For instance, studies using 4-DAMP and three of its analogues showed significantly different affinities in the rat duodenum compared to the rabbit vas deferens, both tissues previously thought to express M1 receptors based on their high affinity for pirenzepine (B46924). nih.gov This suggests that even within the M1 receptor family, there are subtypes that can be distinguished by 4-DAMP analogues. nih.gov

The following table summarizes the binding affinities (as pKi values) of 4-DAMP for the five human muscarinic receptor subtypes.

| Receptor Subtype | pKi |

|---|---|

| M1 | 8.9 |

| M2 | 8.2 |

| M3 | 9.1 |

| M4 | 8.6 |

| M5 | 8.8 |

Allosteric Modulation and its Structural Determinants

Beyond their direct competitive antagonism at the orthosteric binding site, 4-DAMP and its analogues have been shown to exhibit allosteric properties. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, and in doing so, they can alter the affinity and/or efficacy of orthosteric ligands.

Studies have demonstrated that at micromolar concentrations, 4-DAMP and its analogues can reduce the dissociation rate of the radiolabeled antagonist, [3H]-N-methyl scopolamine (B1681570) ([3H]-NMS), from cardiac muscarinic receptors (predominantly M2). nih.gov This slowing of the "off-rate" is a hallmark of negative allosteric modulation, where the binding of the allosteric ligand (in this case, the 4-DAMP analogue) to its own site stabilizes the binding of the orthosteric ligand ([3H]-NMS).

Furthermore, investigations into the interactions between allosteric modulators such as alcuronium, strychnine, and brucine and various muscarinic antagonists have revealed that these modulators can enhance the affinity of 4-DAMP for the M2 receptor. nih.gov This phenomenon, known as positive cooperativity, suggests that the binding of the allosteric modulator induces a conformational change in the receptor that makes the orthosteric site more favorable for 4-DAMP binding.

The structural determinants of these allosteric interactions are beginning to be understood. A comparison of molecular models of several ester-containing muscarinic antagonists has suggested that the distance between the cationic nitrogen atom and the carboxyl carbon atom is a key factor in determining the nature of the allosteric interaction with alcuronium at the M2 receptor. nih.gov Antagonists in which this distance corresponds to five chemical bonds, as is the case for 4-DAMP, are more likely to exhibit positive cooperativity with alcuronium than those where the distance is shorter (four chemical bonds). nih.gov This indicates that a specific spatial relationship between the orthosteric ligand and the allosteric binding site is necessary to facilitate these cooperative effects.

Advanced Analytical Methodologies for 4 Diphenylacetoxy 1,1 Dimethylpiperidinium Research

Chromatographic Techniques for Purity Assessment and Quantification in Biological Matrices (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 4-Diphenylacetoxy-1,1-dimethylpiperidinium and its quantification in complex biological matrices such as plasma. nih.gov While specific validated methods for this compound are not extensively published, the principles of HPLC analysis for similar muscarinic antagonists are well-established and applicable.

Typically, a reversed-phase HPLC system coupled with a UV or mass spectrometric detector is employed. nih.gov The method's validation would adhere to stringent international guidelines, ensuring its accuracy and precision. Key parameters for a hypothetical HPLC-MS/MS method for quantifying this compound in plasma are outlined below.

Table 1: Illustrative HPLC-MS/MS Parameters for Quantification of this compound in Plasma

| Parameter | Specification |

| Chromatographic Column | C18 reversed-phase column (e.g., sub 2 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | Typically in the range of 0.2-0.6 mL/min |

| Injection Volume | 5-20 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Precursor Ion (Q1) | m/z 324.2 (corresponding to the molecular ion [M]+) |

| Product Ion (Q3) | Specific fragment ions for quantification and qualification |

| Internal Standard | A structurally similar compound, such as a deuterated analog of this compound |

The sample preparation for analysis of biological matrices like plasma would likely involve protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.gov Method validation would demonstrate linearity, accuracy, precision, and a low limit of quantification (LLOQ), typically in the low ng/mL range, to enable pharmacokinetic studies. nih.gov

Spectroscopic Methods for Structural Characterization of Derivatives (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, the predicted monoisotopic mass of the cation is 324.19635 Da. uni.lu High-resolution mass spectrometry would confirm this exact mass. Tandem MS (MS/MS) experiments would reveal characteristic fragment ions, aiding in structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M]+ | 324.19580 |

| [M+H]+ | 325.20363 |

| [M+Na]+ | 347.18557 |

| [M+K]+ | 363.15951 |

| [M+NH4]+ | 342.23017 |

| [M+H-H2O]+ | 307.19361 |

| [M-H]- | 323.18907 |

| [M+HCOO]- | 369.19455 |

| [M+CH3COO]- | 383.21020 |

Data sourced from PubChem. uni.lu

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, the methine proton of the diphenylacetyl group, the protons of the piperidine (B6355638) ring, and the singlets for the two methyl groups on the quaternary nitrogen.

¹³C NMR: The spectrum would display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the piperidine ring, and the carbons of the N,N-dimethyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to:

C=O stretching: of the ester group, typically around 1730 cm⁻¹.

C-O stretching: of the ester group.

C-H stretching: of the aromatic and aliphatic moieties.

C=C stretching: of the aromatic rings.

Radioligand Binding Assays for Receptor Characterization and Competition Studies

Radioligand binding assays are fundamental in studying the interaction of this compound with muscarinic receptors. These assays typically use the tritiated form of the compound, [³H]4-DAMP, to directly measure its binding to receptors in tissues or cell lines expressing specific muscarinic receptor subtypes. hellobio.com

These studies have established that 4-DAMP is a selective antagonist for the M3 muscarinic receptor. wikipedia.orghellobio.com Competition binding assays are also widely used. In these experiments, the ability of unlabeled this compound to displace the binding of a non-selective radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine, is measured. hellobio.com Such studies allow for the determination of the inhibitory constant (Ki), which is a measure of the antagonist's binding affinity.

Table 3: Binding Affinities (Ki values in nM) of 4-DAMP for Human Muscarinic Receptor Subtypes abcam.com

| Receptor Subtype | Ki (nM) |

| M1 | 0.57 |

| M2 | 7.3 |

| M3 | 0.37 |

| M4 | 0.72 |

| M5 | 0.55 |

Data indicates high affinity for M1, M3, M4, and M5 receptors, with a notable selectivity for the M3 subtype over the M2 subtype. abcam.com

In Vitro Functional Assays for Receptor Activation and Signal Transduction

In vitro functional assays are crucial for characterizing the pharmacological effects of this compound as a muscarinic antagonist. These assays are performed on isolated tissues or cultured cells that endogenously or recombinantly express muscarinic receptors.

A common application is in isolated smooth muscle preparations, such as guinea pig ileum or trachea, where the ability of 4-DAMP to inhibit contractions induced by muscarinic agonists like acetylcholine (B1216132) or carbachol (B1668302) is quantified. nih.govmdpi.com These experiments demonstrate its competitive antagonism.

Furthermore, functional assays are employed to investigate the signal transduction pathways modulated by 4-DAMP. Muscarinic M3 receptor activation typically leads to the hydrolysis of phosphoinositides, resulting in the generation of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). mdpi.com Functional assays can measure the inhibition of agonist-induced IP accumulation in the presence of 4-DAMP. nih.goveurofinsdiscovery.com Studies have also implicated the involvement of the M3 receptor in activating the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is associated with cell survival. wikipedia.org

Table 4: Summary of In Vitro Functional Assays for this compound

| Assay Type | System | Measured Effect | Research Finding |

| Smooth Muscle Contraction | Guinea pig ileum/trachea | Inhibition of agonist-induced muscle contraction | Demonstrates competitive antagonism at M3 receptors. nih.gov |

| Phosphoinositide Hydrolysis | CHO cells expressing human M3 receptors | Inhibition of agonist-induced inositol phosphate (B84403) (IP) accumulation | Quantifies the functional antagonism of M3 receptor-mediated signaling. nih.goveurofinsdiscovery.com |

| Calcium Mobilization | Cultured cells expressing M3 receptors | Blockade of agonist-induced increases in intracellular calcium | Confirms antagonism of a key downstream signaling event. |

| ERK1/2 Phosphorylation | Various cell lines | Inhibition of M3 receptor-mediated ERK1/2 activation | Investigates the role of M3 receptors in cell signaling pathways related to cell survival. wikipedia.org |

Comparative Pharmacological Profiling of 4 Diphenylacetoxy 1,1 Dimethylpiperidinium

Relative Potency and Efficacy Against Non-Selective Muscarinic Antagonists (e.g., Atropine)

4-DAMP consistently demonstrates a competitive antagonism at muscarinic receptors, similar to the classical non-selective antagonist, atropine (B194438). This is evidenced by the parallel rightward shift of concentration-response curves to muscarinic agonists in the presence of either antagonist, without a significant depression of the maximum response.

In functional studies on various smooth muscle preparations, the potency of 4-DAMP is often comparable to or greater than that of atropine, particularly at M3 receptor-mediated responses. For instance, in studies on murine airways, 4-DAMP and atropine exhibited a similar high potency in inhibiting arecoline-induced tracheal contractions. nih.gov Similarly, in human isolated colon, 4-DAMP showed high affinity for muscarinic receptors mediating contraction of the circular muscle, with a pA2 value of 9.41, while atropine had a pA2 of 8.72. ox.ac.uk In the longitudinal muscle of the human colon, 4-DAMP and atropine also displayed high potencies with pA2 values of 9.09 and 8.60, respectively. ox.ac.uk

The key distinction between 4-DAMP and atropine lies in their selectivity profile. While atropine is largely non-selective and blocks M1, M2, and M3 receptors with similar affinity, 4-DAMP exhibits a marked preference for the M3 subtype. This selectivity allows for more precise pharmacological dissection of muscarinic receptor function in different tissues. For example, in studies on the isolated rabbit heart, both atropine and 4-DAMP were able to inhibit the effects of acetylcholine (B1216132), such as a decrease in heart rate and myocardial developed tension. ox.ac.uk However, the known higher affinity of 4-DAMP for M3 receptors allows for a more nuanced interpretation of the receptor subtypes involved in different physiological responses.

Table 1: Comparative Potency (pA2 values) of 4-DAMP and Atropine in Various Tissues

| Antagonist | Tissue | Agonist | pA2 Value |

|---|---|---|---|

| 4-DAMP | Human Colon (Circular Muscle) | Carbachol (B1668302) | 9.41 ± 0.23 |

| Atropine | Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 |

| 4-DAMP | Human Colon (Longitudinal Muscle) | Carbachol | 9.09 ± 0.16 |

| Atropine | Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 |

| 4-DAMP | Murine Trachea | Arecoline | High |

| Atropine | Murine Trachea | Arecoline | High |

| Atropine | Guinea Pig Atria | Bethanechol | High |

| Atropine | Guinea Pig Gastric Fundus | Bethanechol | Moderate |

| Atropine | Guinea Pig Urinary Bladder | Bethanechol | Moderate |

Differentiation from Other Selective Muscarinic Receptor Ligands (e.g., Pirenzepine (B46924), Methoctramine, AF-DX 116, Gallamine)

The pharmacological profile of 4-DAMP is further illuminated when compared with other subtype-selective muscarinic antagonists.

Pirenzepine (M1-selective): Pirenzepine is the archetypal M1-selective antagonist. In numerous studies, 4-DAMP demonstrates significantly higher affinity for M3 receptors than pirenzepine. For instance, in murine airways, 4-DAMP was found to be more potent than pirenzepine in inhibiting tracheal contractions. nih.gov In the human colon, pirenzepine exhibited considerably lower potency (pA2 of 7.23 in circular muscle and 6.87 in longitudinal muscle) compared to 4-DAMP. ox.ac.uk This clear separation in potency underscores the distinct selectivity profiles of the two antagonists.

AF-DX 116 (M2-selective): AF-DX 116 is a known M2-selective antagonist. Comparative studies consistently show that 4-DAMP has a much lower affinity for M2 receptors than for M3 receptors, while AF-DX 116 shows the opposite profile. In cat trachea, 4-DAMP had a high affinity (pA2 ≈ 9) for secretory receptors (likely M3), whereas AF-DX 116 had a low affinity (pA2 ≈ 6). In murine airways, 4-DAMP was more potent than AF-DX 116 in antagonizing tracheal contractions. nih.gov Furthermore, inhalation of 4-DAMP in mice led to a decrease in airway resistance, consistent with M3 blockade, while AF-DX 116 inhalation caused an increase in airway resistance, a paradoxical effect potentially related to blockade of presynaptic M2 autoreceptors. nih.gov

Methoctramine (M2-selective): Methoctramine is another potent and selective M2 receptor antagonist. Research has shown that M4 receptors have a high affinity for methoctramine, while the M3 subtype has a low affinity. nih.gov In contrast, 4-DAMP displays a high affinity for M3 receptors. This opposing selectivity makes the combined use of these antagonists valuable for isolating and characterizing M2 and M3 receptor-mediated functions.

Gallamine (B1195388) (M2-selective allosteric ligand): Gallamine exhibits a unique mechanism, acting as an allosteric modulator with a preference for M2 receptors. nih.gov Studies have shown that gallamine binds with high affinity to the M2 site and lower affinity to the M1 site. nih.gov Neuromuscular relaxants like pancuronium (B99182) and gallamine show high affinities for the M2 muscarinic receptor, which is consistent with their potential to cause tachycardia via M2 receptor blockade. drugbank.com The interaction of 4-DAMP is orthosteric, meaning it competes directly with acetylcholine at the binding site, which is a fundamental difference from the allosteric interaction of gallamine. nih.gov

Table 2: Comparative Potency (pA2 values) of 4-DAMP and Other Selective Antagonists

| Antagonist | Selectivity | Human Colon (Circular Muscle) pA2 | Human Colon (Longitudinal Muscle) pA2 | Murine Trachea Potency | Cat Trachea (Secretory) pA2 |

|---|---|---|---|---|---|

| 4-DAMP | M3 > M1/M4/M5 > M2 | 9.41 | 9.09 | High | ~9 |

| Pirenzepine | M1 > M3/M4/M5 > M2 | 7.23 | 6.87 | Moderate | 7.5 |

| AF-DX 116 | M2 > M4 > M1/M3/M5 | 7.36 | 6.44 | Low | ~6 |

| Methoctramine | M2 > M4 > M1/M3/M5 | - | - | - | - |

| Gallamine | M2 (allosteric) | - | - | - | - |

Assessment of Selectivity Profiles Across Muscarinic Receptor Subtypes in Various Biological Systems

The selectivity of 4-DAMP has been extensively characterized using radioligand binding studies with cloned human muscarinic receptor subtypes and in functional assays across various animal tissues.

Binding studies on cloned human muscarinic receptors expressed in Chinese hamster ovary (CHO) cells have provided precise affinity values (Ki) for 4-DAMP. These studies reveal a clear rank order of affinity: M3 > M1 ≈ M5 > M4 > M2. Specifically, Ki values for human receptors have been reported as 0.37 nM for M3, 0.57 nM for M1, 0.55 nM for M5, 0.72 nM for M4, and a significantly lower affinity for M2 receptors at 7.3 nM. abcam.com This demonstrates a more than 10-fold selectivity for M3 over M2 receptors. inrae.fr

In peripheral tissues, the functional selectivity of 4-DAMP for M3 receptors is evident. nih.gov Its high potency in antagonizing smooth muscle contraction in the airways and gastrointestinal tract, which are predominantly mediated by M3 receptors, supports this profile. nih.govox.ac.uk However, in the central nervous system (CNS), the selectivity of 4-DAMP appears to be less pronounced. nih.gov Studies on rat brain sections have shown that 4-DAMP has a high affinity for muscarinic receptors in various regions, including the midline thalamus, hippocampus, and cortex, with IC50 values in the low nanomolar range. nih.gov The binding profile in the brain is heterogeneous, suggesting interaction with multiple receptor subtypes, and it does not show the marked M3 selectivity observed in peripheral tissues. nih.gov

The compound 4-DAMP mustard, a derivative of 4-DAMP, has been utilized as an irreversible antagonist to further probe receptor function. It displays a higher affinity for M1, M3, M4, and M5 subtypes compared to the M2 subtype, making it a useful tool for selectively inactivating non-M2 muscarinic receptors. inrae.fr This approach, especially when combined with a reversible M2-selective antagonist to protect the M2 receptor, has been instrumental in elucidating the functional roles of M2 receptors in smooth muscle. nih.gov

Table 3: Affinity Profile (Ki values in nM) of 4-DAMP for Cloned Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 0.57 |

| M2 | 7.3 |

| M3 | 0.37 |

| M4 | 0.72 |

| M5 | 0.55 |

Applications and Research Utility of 4 Diphenylacetoxy 1,1 Dimethylpiperidinium As a Tool in Cholinergic Research

Utilization as a Selective Pharmacological Probe for M3 and M5 Muscarinic Receptors

4-DAMP is widely recognized as a selective antagonist for the M3 subtype of muscarinic acetylcholine (B1216132) receptors. wikipedia.org However, its pharmacological profile reveals a broader utility. Binding studies have demonstrated that 4-DAMP possesses a high affinity not only for M3 receptors but also for M1, M4, and M5 subtypes, with a significantly lower affinity for the M2 receptor. abcam.com This characteristic makes it an invaluable tool for distinguishing M2 receptor-mediated functions from those governed by other muscarinic subtypes.

The inhibitory constants (Ki) determined from binding assays with cloned human muscarinic receptors expressed in cell lines quantify this selectivity. The affinity of 4-DAMP for the M3 receptor is approximately 20-fold higher than for the M2 receptor. abcam.com While it shows high affinity for M1, M4, and M5 receptors as well, its potent and preferential activity at the M3 receptor has cemented its status as a selective M3 antagonist in numerous experimental contexts. wikipedia.orgabcam.com A derivative, 4-DAMP mustard, acts as an irreversible antagonist and displays a similar selectivity profile, with an affinity for M1, M3, M4, and M5 subtypes that is about 11-fold greater than for the M2 receptor. nih.gov This derivative is particularly useful for selectively inactivating non-M2 receptors to isolate and study M2 receptor function. nih.gov

Table 1: Affinity (Ki) of 4-DAMP for Human Muscarinic Receptor Subtypes

Data sourced from Abcam. abcam.com

Application in In Vitro Organ Bath Studies for Receptor Characterization in Isolated Tissues

In vitro organ bath studies are a cornerstone of pharmacology, allowing for the characterization of drug effects on isolated tissues. nih.gov 4-DAMP is extensively used in this setting to identify the specific muscarinic receptor subtypes responsible for smooth muscle contraction and other physiological responses.

By applying 4-DAMP to isolated tissue preparations and observing its ability to antagonize the effects of muscarinic agonists like carbachol (B1668302) or acetylcholine, researchers can functionally confirm the presence and role of M3 receptors. For instance, studies on isolated jejunal smooth muscle from horses and ileum from guinea pigs have utilized 4-DAMP to demonstrate that M3 receptors mediate contraction. wikipedia.orgnih.gov Similarly, its derivatives have been used to investigate receptor heterogeneity in tissues like the rat duodenum and rabbit vas deferens. nih.gov In the isolated rabbit heart, 4-DAMP was shown to inhibit acetylcholine-induced increases in prostaglandin (B15479496) synthesis and changes in heart rate and myocardial tension, highlighting its utility in cardiovascular preparations. nih.gov

Table 2: Examples of 4-DAMP Application in Organ Bath Studies

Employment in Cell Culture Models for Investigating Muscarinic Receptor-Mediated Signaling

Cell culture models provide a controlled environment to dissect the intracellular signaling pathways activated by muscarinic receptors. 4-DAMP is a crucial tool in these studies to confirm that a particular cellular response is mediated specifically by M3 or other non-M2 receptors.

For example, in human colonic crypts, 4-DAMP was used to inhibit carbachol-induced calcium signals, demonstrating that these signals are initiated via M3 receptor activation. biorxiv.org In hamster tracheal goblet cells, muscarinic agonists stimulate the secretion of high-molecular-weight glycoconjugates, a response that can be blocked by muscarinic antagonists. nih.gov Studies on Chinese hamster ovary (CHO) cells transfected with different muscarinic receptor subtypes have used 4-DAMP and its derivatives in competitive binding experiments to establish their selectivity profiles. nih.gov Another study used 4-DAMP to show that in human salivary gland (HSG) cells, M3 receptor activation is involved in the trafficking of the water channel protein aquaporin-5. abcam.com

Table 3: Use of 4-DAMP in Cell Culture Research

Contribution to the Elucidation of Physiological and Pathophysiological Roles of Muscarinic Receptors in Animal Models

Animal models are indispensable for understanding the complex roles of muscarinic receptors in health and disease. 4-DAMP serves as a key pharmacological tool in these in vivo studies.

Sjögren's Syndrome: Sjögren's syndrome is an autoimmune disease that primarily affects exocrine glands, leading to symptoms like dry mouth and eyes. nih.gov A significant body of research points to the involvement of the M3 muscarinic receptor in its pathogenesis. nih.govnih.gov Animal models, particularly mouse models, have been crucial in this research. nih.gov Studies have shown that autoantibodies against the M3 receptor are present in patients and can be pathogenic. nih.govsjogrens.org Furthermore, mouse models immunized with M3 receptor peptides develop Sjögren's-like symptoms, and M3R-reactive T-cells are implicated in the disease process. nih.govnih.gov Given that 4-DAMP is a potent and selective M3 antagonist, it represents a critical research tool for probing the functional consequences of M3 receptor blockade in these animal models to further elucidate the receptor's role in the disease's pathophysiology.

Spinal Cord Injury Models: Following a spinal cord injury, a cascade of secondary events contributes to further damage. Muscarinic receptors are known to be present in the spinal cord and are involved in processes like nociception (pain signaling). nih.govnih.gov Research using rat models of inflammatory pain has shown that the antihyperalgesic effects of transcutaneous electrical nerve stimulation (TENS) are significantly reduced by intrathecal administration of 4-DAMP. nih.gov This finding indicates that the analgesic effects of TENS are mediated, in part, through the activation of spinal M3 muscarinic receptors. nih.gov By using a selective antagonist like 4-DAMP, researchers can parse the specific contribution of the M3 receptor subtype to spinal cord neural circuits and pain modulation following injury or inflammation.

Future Directions in 4 Diphenylacetoxy 1,1 Dimethylpiperidinium Research

Exploration of Novel Binding Modes and Allosteric Modulators

While 4-DAMP is classically understood as a competitive antagonist at the orthosteric acetylcholine (B1216132) binding site, evidence suggests a more complex interaction with muscarinic receptors. Radioligand binding studies using tritiated 4-DAMP ([3H]4-DAMP) have revealed heterogeneous binding profiles in various tissues, indicating that 4-DAMP may interact with more than one site or receptor conformation. nih.govnih.gov

Research in rat brain homogenates, for instance, has shown that [3H]4-DAMP appears to bind to two distinct populations of muscarinic sites: a high-affinity, low-capacity site and a lower-affinity, high-capacity site. nih.gov Similarly, studies in guinea-pig lung tissue identified two populations of binding sites with different affinities for [3H]4-DAMP. nih.gov This heterogeneity suggests that the binding of 4-DAMP is not a simple one-to-one interaction and opens the door for exploring novel binding modes.

Future investigations will likely focus on elucidating these alternative binding pockets through advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), combined with computational modeling. Understanding these secondary sites is crucial, as it may reveal opportunities for the design of allosteric modulators. These modulators would not compete directly with the endogenous ligand but would bind to a different site on the receptor to fine-tune its activity. The development of allosteric modulators based on the 4-DAMP structure could lead to drugs with greater subtype selectivity and more subtle control over receptor signaling, potentially offering improved therapeutic profiles.

| Receptor Subtype | Species | Binding Affinity (Ki) |

| M1 | Human | 0.57 nM |

| M2 | Human | 7.3 nM |

| M3 | Human | 0.37 nM |

| M4 | Human | 0.72 nM |

| M5 | Human | 0.55 nM |

This table summarizes the binding affinities of 4-DAMP for the five human muscarinic receptor subtypes. Data sourced from Abcam. abcam.com

Development of Advanced Analogues with Enhanced Subtype Specificity or Novel Functional Properties

The 4-DAMP scaffold has served as a foundational structure for the synthesis of numerous analogues. unibo.itnih.govnih.gov A key goal of this research is to develop compounds with improved selectivity for a single muscarinic receptor subtype. Given the widespread expression of the five mAChR subtypes, achieving high subtype specificity is critical for minimizing off-target effects.

One notable example is 4-DAMP mustard, a derivative that acts as an irreversible antagonist. nih.gov This compound cyclizes to form a reactive aziridinium (B1262131) ion that binds covalently to the receptor. It displays a significantly higher affinity for M1, M3, M4, and M5 receptors compared to the M2 subtype, making it a valuable tool for selectively inactivating non-M2 receptors in research settings. nih.gov Other studies have used different 4-DAMP analogues to demonstrate that even within a single receptor class, such as M1, there may be distinct subtypes that can be differentiated pharmacologically. nih.govnih.gov

Beyond simple antagonism, there is growing interest in developing "functionally selective" or "biased" ligands. nih.gov These compounds stabilize specific receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others (e.g., G-protein signaling versus β-arrestin recruitment). nih.gov Future research will focus on modifying the 4-DAMP structure to create biased antagonists or even agonists. Such compounds could offer highly tailored therapeutic effects, for example, by retaining the desired cellular response while avoiding pathways that lead to receptor desensitization or adverse effects.

| Analogue | Key Feature | Primary Research Use | Reference |

| 4-DAMP mustard | Irreversible covalent binding | Selective inactivation of non-M2 receptors | nih.gov |

| Constrained Analogues | Reduced conformational flexibility | Probing muscarinic receptor subtype profiles | unibo.it |

| Various Piperidine (B6355638) Derivatives | Modified piperidine ring | Investigating M1 receptor heterogeneity | nih.govnih.gov |

This table highlights key analogues of 4-DAMP and their application in receptor research.

Integration into Advanced Biological Assays and High-Throughput Screening Platforms

The radiolabeled form, [3H]4-DAMP, is a cornerstone tool in pharmacology, widely used in radioligand binding assays to quantify and characterize M1 and M3 muscarinic receptors in various tissues and cell lines. hellobio.comrndsystems.com These assays are fundamental for understanding receptor distribution and for screening new chemical entities for their affinity at muscarinic receptors. Modified binding assays using [3H]4-DAMP have been developed to enhance selectivity for the M3 receptor subtype, aiding in studies of its role in specific disorders. hellobio.com

Looking forward, the integration of 4-DAMP and its derivatives into more advanced assay platforms is a promising direction. High-throughput screening (HTS) campaigns, which test thousands of compounds rapidly, can employ 4-DAMP in competitive binding assays to identify novel muscarinic ligands. For example, 4-DAMP has been utilized in high-throughput genotoxicity assays. rndsystems.com

Furthermore, the development of fluorescently labeled 4-DAMP analogues could enable new types of assays, such as fluorescence polarization or FRET (Förster resonance energy transfer), for real-time monitoring of ligand-receptor interactions in living cells. These advanced platforms would provide deeper insights into the kinetics of binding and the dynamics of receptor function, accelerating the discovery of new drug candidates.

Computational Chemistry Approaches for Rational Ligand Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, and it holds significant potential for advancing 4-DAMP research. Molecular modeling and simulation techniques allow scientists to visualize and analyze the interaction between 4-DAMP and muscarinic receptors at an atomic level. nih.govnih.gov

Studies have used computational methods to determine the minimum energy conformations of 4-DAMP, comparing them to other muscarinic ligands to understand the structural basis for its binding profile. nih.gov Accelerated molecular dynamics (aMD) simulations have been employed to model the process of ligand binding to the M3 muscarinic receptor, identifying key amino acid residues involved in the interaction and revealing metastable states along the binding pathway. nih.gov This detailed understanding of the binding process is invaluable for the rational design of new ligands. acs.org

Future computational work will likely involve more sophisticated simulation techniques, such as Gaussian accelerated molecular dynamics (GaMD) or smoothed potential molecular dynamics, to predict not only binding affinity but also binding kinetics, such as a ligand's residence time at the receptor. nih.govyoutube.com These methods can be used to perform virtual screening of large chemical libraries to identify novel scaffolds or to guide the optimization of existing 4-DAMP analogues for enhanced potency, selectivity, or specific functional properties. acs.org

Potential for Developing Radiolabeled Ligands for Receptor Imaging Studies

The use of [3H]4-DAMP in in-vitro autoradiography has been instrumental in mapping the distribution of M3-like muscarinic receptors in the brain and other tissues. nih.govnih.gov This technique provides high-resolution images of receptor density but is limited to post-mortem tissue samples. A major future direction is the development of 4-DAMP-based radioligands for in-vivo imaging techniques like Positron Emission Tomography (PET).

PET imaging allows for the non-invasive visualization and quantification of receptors in living subjects, offering immense potential for disease diagnosis and for monitoring the efficacy of therapeutic interventions. To create a PET ligand, the 4-DAMP molecule or one of its analogues would need to be labeled with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). radiologykey.com

The development process would involve synthesizing a suitable precursor molecule and then developing a rapid radiolabeling procedure. nih.govmdpi.com The resulting radiotracer would need to exhibit high affinity and selectivity for the target receptor, good blood-brain barrier penetration (for neuroimaging), and favorable pharmacokinetic properties. nih.govnih.gov A successful ¹⁸F- or ¹¹C-labeled 4-DAMP analogue would be a powerful tool for studying the role of M3 and other muscarinic receptors in neurological and psychiatric disorders, as well as in peripheral diseases.

常见问题

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。